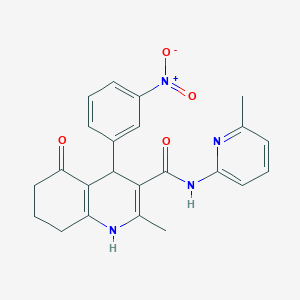
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MMNQ, has shown promise as a tool for investigating various biochemical and physiological processes in the laboratory. In
作用机制
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its ability to interact with cellular components, such as proteins and nucleic acids. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to bind to DNA and RNA, which can affect gene expression and cellular function. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to interact with proteins involved in calcium signaling pathways, which can affect cellular signaling and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depend on the specific application and concentration used. In general, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce oxidative stress and affect cellular signaling pathways. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its ability to act as a fluorescent probe, which can allow for visualization of cellular structures and processes. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide also has a high affinity for DNA and RNA, which can make it a useful tool for studying gene expression and regulation. However, one limitation of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its potential toxicity, which can limit its use in certain applications.
未来方向
There are many potential future directions for research involving 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in more complex models of neurodegenerative disease. Additionally, the role of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in regulating cellular signaling pathways and gene expression could be further explored.
合成方法
The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylpyridine-6-carboxylic acid with 3-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with ethyl cyanoacetate to produce the final product, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been optimized to yield high purity and high yields.
科学研究应用
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been used in a variety of scientific research applications, including studying the effects of oxidative stress on cellular processes, investigating the role of calcium signaling in cellular function, and exploring the mechanisms underlying neurodegenerative diseases. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been used as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions.
属性
产品名称 |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C23H22N4O4 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-13-6-3-11-19(24-13)26-23(29)20-14(2)25-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(12-15)27(30)31/h3-4,6-8,11-12,21,25H,5,9-10H2,1-2H3,(H,24,26,29) |
InChI 键 |
MQKWBCOKEWSBDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)






